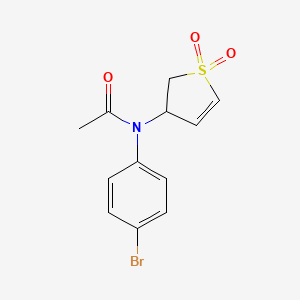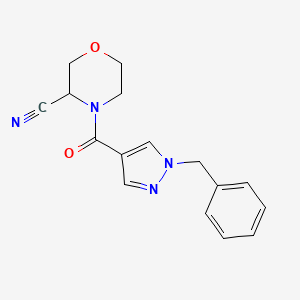![molecular formula C18H18N8OS B2476799 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 2034295-49-1](/img/structure/B2476799.png)
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents . The antifungal drugs that have triazole moiety, such as voriconazole and posaconazole, play a leading role in combating fungal infections . Quinoxalines show broad spectrum antibacterial activity .
Synthesis Analysis
The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . To increase the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline as antiviral agents, thioamide group is another structural modification that was achieved .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involve aromatic nucleophilic substitution and the introduction of a thioamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, the melting point of a synthesized compound was reported to be 295–298°C .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Insecticidal Applications
Research on the synthesis of heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety has shown potential insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. These compounds demonstrate significant toxic effects, offering a novel approach to pest control in agricultural settings (Soliman et al., 2020).
Antimicrobial and Antifungal Activities
Studies have also investigated the antimicrobial and antifungal properties of new heterocycles, including thiazole, pyridine, and triazolo[1,5-a]pyrimidine derivatives. Some compounds exhibited pronounced activities against various microbial strains, suggesting their utility in developing new antimicrobial agents (Riyadh, 2011).
Cardiovascular Agent Development
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems has been explored for their coronary vasodilating and antihypertensive activities. This research indicates potential applications in the development of cardiovascular agents, with some compounds showing promising results in preclinical evaluations (Sato et al., 1980).
Synthesis of Bioactive Molecules
Efforts to synthesize novel thiazolo[5,4-d]pyrimidines have highlighted the versatility of certain precursors in creating bioactive molecules with potential applications in medicine and agriculture. These synthesized compounds are being evaluated for various biological activities, including their roles as antimycobacterial agents (Chattopadhyay et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8OS/c1-12-14(28-18(21-12)24-6-2-3-7-24)17(27)22-13-4-8-25(10-13)15-16-23-20-11-26(16)9-5-19-15/h2-3,5-7,9,11,13H,4,8,10H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSGGJABENEWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCN(C3)C4=NC=CN5C4=NN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2476717.png)
![7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine](/img/structure/B2476718.png)
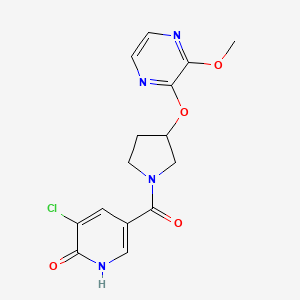
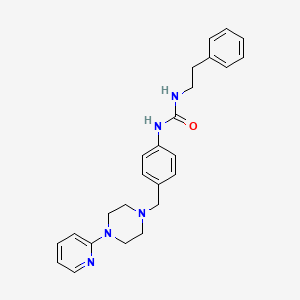
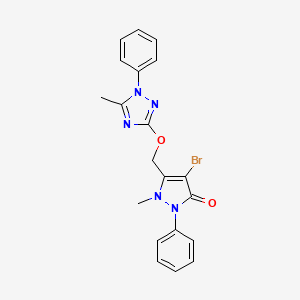
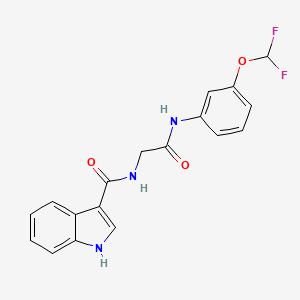
![1,1-Dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea](/img/structure/B2476727.png)
![2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2476728.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476730.png)
![cis-3-Boc-1-methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2476732.png)
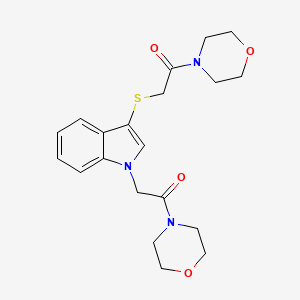
![N~4~-(4-methylbenzyl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2476736.png)
